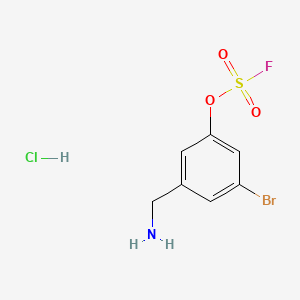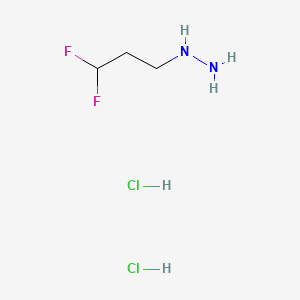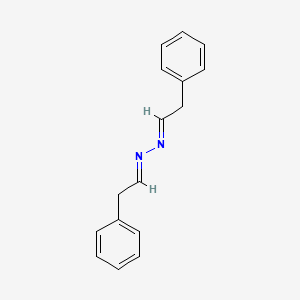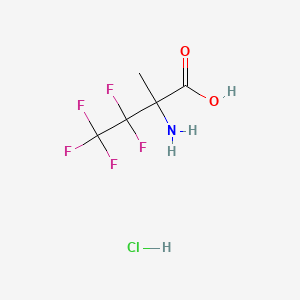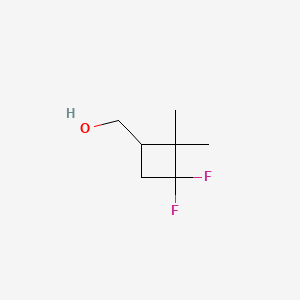
(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol is an organic compound with the molecular formula C6H10F2O It is a fluorinated cyclobutane derivative, characterized by the presence of two fluorine atoms and two methyl groups on the cyclobutane ring, along with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-2,2-dimethylcyclobutyl)methanol typically involves the fluorination of a suitable cyclobutane precursor. One common method is the reaction of 2,2-dimethylcyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of (3,3-Difluoro-2,2-dimethylcyclobutyl)aldehyde or (3,3-Difluoro-2,2-dimethylcyclobutylic) acid.
Reduction: Formation of (3,3-Difluoro-2,2-dimethylcyclobutyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in biological studies due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3,3-Difluoro-2,2-dimethylcyclobutyl)methanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Similar structure but lacks the two methyl groups.
(3,3-Dimethylcyclobutyl)methanol: Similar structure but lacks the two fluorine atoms.
Uniqueness
(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol is unique due to the combination of fluorine and methyl groups on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
特性
分子式 |
C7H12F2O |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
(3,3-difluoro-2,2-dimethylcyclobutyl)methanol |
InChI |
InChI=1S/C7H12F2O/c1-6(2)5(4-10)3-7(6,8)9/h5,10H,3-4H2,1-2H3 |
InChIキー |
QGKOQOILUPOJMY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1(F)F)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
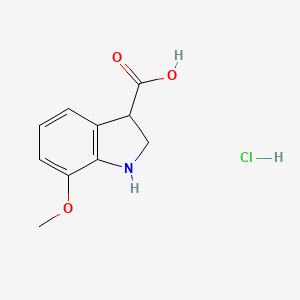
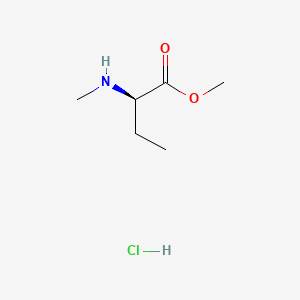
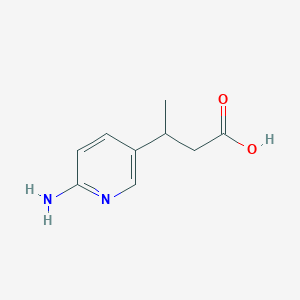
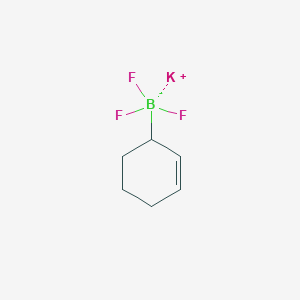
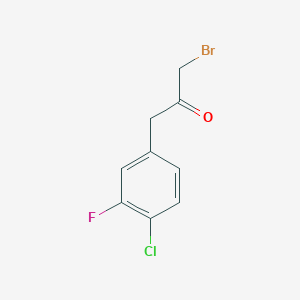
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
